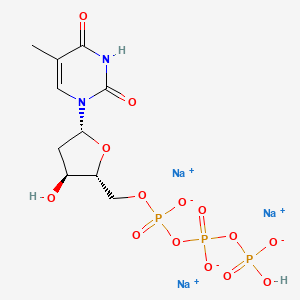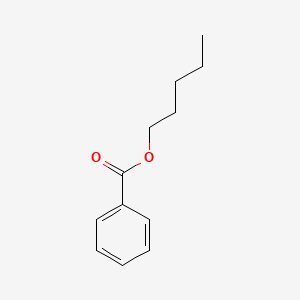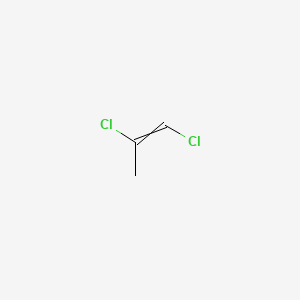![molecular formula C8H10N2 B1580595 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine CAS No. 23747-48-0](/img/structure/B1580595.png)
5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine
Overview
Description
5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine: is an organic compound with the molecular formula C8H10N2 and a molecular weight of 134.18 g/mol . It is known for its presence in various natural products, including palm sugar, coffee, and cooked meat . This compound is characterized by its nutty, musty, and hazelnut-like aroma, making it a significant flavor compound in the food industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Condensation Method:
Starting Materials: 2-hydroxy-3-methyl-2-cyclopentene-1-one and ethylene diamine.
Reaction Conditions: The condensation reaction is carried out under controlled conditions, followed by dehydrogenation in the presence of palladium over activated charcoal or copper chromite.
-
Alternative Method:
Starting Materials: Cyclopentenolone and alkylenediamines or an aliphatic α-diketone with 1,2-diamino cyclopentane.
Reaction Conditions: Similar to the condensation method, the resulting product undergoes dehydrogenation using palladium over activated charcoal or copper chromite.
Industrial Production Methods:
- The industrial production of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine typically involves large-scale condensation reactions followed by dehydrogenation processes. The use of palladium catalysts and activated charcoal ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents and Conditions: Oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
-
Reduction:
Reagents and Conditions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: Reduction reactions typically yield reduced forms of the compound, such as dihydro derivatives.
-
Substitution:
Reagents and Conditions: Nucleophilic or electrophilic reagents under appropriate conditions.
Major Products: Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry:
- 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds .
Biology:
- This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties .
Medicine:
- Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development .
Industry:
Mechanism of Action
The mechanism of action of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine involves its interaction with various molecular targets and pathways. While specific molecular targets are still under investigation, it is known to exert its effects through:
Binding to Receptors: The compound may interact with specific receptors in biological systems, leading to various physiological responses.
Enzyme Inhibition: It may inhibit certain enzymes, thereby affecting metabolic pathways.
Antioxidant Activity: The compound exhibits antioxidant properties, which can protect cells from oxidative stress.
Comparison with Similar Compounds
- 2,3,5-Trimethylpyrazine
- 2,5-Dimethylpyrazine
- 2-Acetylthiazole
- 5-Methylquinoxaline
Comparison:
- Aroma: While 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine has a nutty and hazelnut-like aroma, similar compounds like 2,3,5-Trimethylpyrazine and 2,5-Dimethylpyrazine have more pronounced earthy and roasted aromas .
- Applications: this compound is primarily used in the food and fragrance industries, whereas compounds like 2-Acetylthiazole and 5-Methylquinoxaline have broader applications in pharmaceuticals and agrochemicals .
- Chemical Properties: The unique structure of this compound, with its cyclopenta[b]pyrazine ring, distinguishes it from other pyrazine derivatives, contributing to its distinct chemical reactivity and biological activities .
Properties
IUPAC Name |
5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-2-3-7-8(6)10-5-4-9-7/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEFQPIMXZVPKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NC=CN=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047196 | |
| Record name | 6,7-Dihydro-5-methyl-5H-cyclopentapyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
light yellow to amber liquid with a peanut odour | |
| Record name | 5-Methyl-6,7-dihydro-5H-cyclopentapyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/847/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water; soluble in oils, propylene glycol, organic solvents, miscible at room temperature (in ethanol) | |
| Record name | 5-Methyl-6,7-dihydro-5H-cyclopentapyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/847/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.048-1.059 | |
| Record name | 5-Methyl-6,7-dihydro-5H-cyclopentapyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/847/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
23747-48-0 | |
| Record name | 5-Methyl-6,7-dihydro-5H-cyclopentapyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23747-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-6,7-dihydro-5H-cyclopentylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023747480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Cyclopentapyrazine, 6,7-dihydro-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6,7-Dihydro-5-methyl-5H-cyclopentapyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dihydro-5-methyl-5H-cyclopentapyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-6,7-DIHYDRO-5H-CYCLOPENTYLPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5IDR3PHAV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037149 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the dielectric relaxation properties of 5H-5-Methyl-6,7-dihydrocyclopenta[b]pyrazine?
A: Research suggests that 5H-5-Methyl-6,7-dihydrocyclopenta[b]pyrazine exhibits a subtle secondary relaxation process, despite the absence of a clearly resolved β-relaxation peak in its dielectric spectra []. This subtle relaxation is revealed by a change in the curvature of the dielectric loss (ε″(f)) at a specific frequency on the high-frequency flank of the primary α-relaxation []. This observation aligns with the predictions of the Coupling Model (CM), which posits a relationship between the frequencies of the α- and β-relaxation processes in glass-forming materials []. The researchers attribute the absence of a distinct β-relaxation peak to the molecule's small dipole moment, which lies within the plane of the molecule [].
Q2: How does the dielectric behavior of 5H-5-Methyl-6,7-dihydrocyclopenta[b]pyrazine compare to similar molecules?
A: A study compared the dielectric relaxation of 5H-5-Methyl-6,7-dihydrocyclopenta[b]pyrazine to two related molecules: 1-methylindole (1MID) and Quinaldine (QN) []. While 1MID shows a strong and fast secondary relaxation, attributed to in-plane dipole rotation, 5H-5-Methyl-6,7-dihydrocyclopenta[b]pyrazine and QN do not exhibit such a distinct peak []. This difference is explained by the smaller dipole moment of 5H-5-Methyl-6,7-dihydrocyclopenta[b]pyrazine and the specific location and strength of the dipole moments within each molecule [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















